2-[2-(Carboxymethyl)azetidin-3-yl]acetic acid
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Overview
Description
(2S,3S)-trans-3-(Carboxymethyl)-azetidine-2-acetic Acid is a chiral compound with significant interest in the field of organic chemistry. This compound is characterized by its azetidine ring, which is a four-membered nitrogen-containing ring, and the presence of carboxymethyl and acetic acid functional groups. The stereochemistry of the compound is defined by the (2S,3S)-trans configuration, indicating the spatial arrangement of the substituents around the azetidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-trans-3-(Carboxymethyl)-azetidine-2-acetic Acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of azetidine-2-carboxylic acid derivatives, which undergo cyclization in the presence of suitable reagents to form the azetidine ring. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of (2S,3S)-trans-3-(Carboxymethyl)-azetidine-2-acetic Acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-trans-3-(Carboxymethyl)-azetidine-2-acetic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The azetidine ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of catalysts such as palladium or nickel.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the azetidine ring.
Scientific Research Applications
(2S,3S)-trans-3-(Carboxymethyl)-azetidine-2-acetic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,3S)-trans-3-(Carboxymethyl)-azetidine-2-acetic Acid involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, influencing their activity. The carboxymethyl and acetic acid groups can form hydrogen bonds and ionic interactions with target molecules, modulating their function.
Comparison with Similar Compounds
Similar Compounds
Domoic Acid: A kainic acid-type neurotoxin with a similar carboxymethyl group.
Azetidine-2-carboxylic Acid: A precursor in the synthesis of (2S,3S)-trans-3-(Carboxymethyl)-azetidine-2-acetic Acid.
Pyrrolidine Derivatives: Compounds with a similar nitrogen-containing ring structure.
Uniqueness
(2S,3S)-trans-3-(Carboxymethyl)-azetidine-2-acetic Acid is unique due to its specific stereochemistry and the presence of both carboxymethyl and acetic acid functional groups. This combination of features makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H11NO4 |
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Molecular Weight |
173.17 g/mol |
IUPAC Name |
2-[2-(carboxymethyl)azetidin-3-yl]acetic acid |
InChI |
InChI=1S/C7H11NO4/c9-6(10)1-4-3-8-5(4)2-7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12) |
InChI Key |
GZERYUBMFIMTJT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(N1)CC(=O)O)CC(=O)O |
Origin of Product |
United States |
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